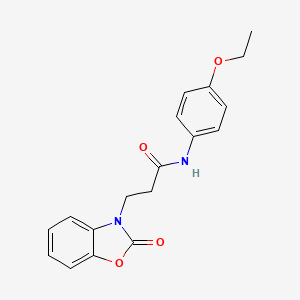

N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-23-14-9-7-13(8-10-14)19-17(21)11-12-20-15-5-3-4-6-16(15)24-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJNIBXZIKQHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with a nucleophile.

Formation of the Propanamide Moiety: The propanamide group can be formed through the reaction of a suitable amine with a propanoic acid derivative, such as an ester or an acid chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the benzoxazole ring.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring or the amide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound that belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and biological research. This article explores the scientific research applications of this compound, highlighting its potential in drug development, biological activity studies, and industrial applications.

Medicinal Chemistry

This compound is being investigated as a lead compound for drug development due to its structural properties that can be modified to enhance pharmacological effects. The compound's benzoxazole moiety is known for its ability to interact with various biological targets, making it a candidate for developing new therapeutic agents.

- Anticancer Activity : Preliminary studies suggest that benzoxazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Research is ongoing to evaluate the specific mechanisms through which this compound exerts its effects on cancer cell lines.

Biological Research

The compound is also studied for its potential biological activities, including:

- Antimicrobial Properties : Investigations into the antimicrobial effects of this compound are being conducted to determine its efficacy against various pathogens.

- Antiviral Activity : The interactions of this compound with viral targets are being explored to assess its potential as an antiviral agent.

Material Science

In the industrial sector, this compound may be utilized in the development of new materials due to its unique chemical properties:

- Polymers and Coatings : The ethoxy group in the structure enhances solubility and stability, making it suitable for applications in high-performance materials such as coatings and polymers.

Case Study 1: Anticancer Potential

A recent study demonstrated that derivatives of benzoxazole exhibit significant cytotoxicity against several cancer cell lines. This compound was included in a screening panel where it showed promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Key Structural Features :

- 4-Ethoxyphenyl group : Modulates electronic and steric properties.

- Propanamide linker : Balances flexibility and hydrogen-bonding capacity.

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with key analogs:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound : N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | Benzoxazole | 4-Ethoxyphenyl | 340.3 | Enhanced lipophilicity from ethoxy group; moderate metabolic stability |

| N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | Benzothiazole | 4-Methoxyphenyl | 342.4 | Sulfur atom increases polarizability; higher antimicrobial activity |

| 3-(5-chloro-2-oxobenzo[d]oxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | Chloro-benzoxazole | 4-Phenylbutan-2-yl | 372.8 | Chlorine atom enhances electron-withdrawing effects; bulky substituent may reduce solubility |

| N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1,1-dioxido-benzo[d]isothiazol-3-yl)propanamide | Benzoisothiazole | 4-Fluoro-3-CF₃-phenyl | 414.3 | Fluorine and CF₃ groups improve metabolic stability and target selectivity |

| N-benzyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | Benzothiazole | Benzyl | 314.4 | Benzyl group increases aromatic interactions; potential CNS activity |

Biological Activity

N-(4-ethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of an ethoxy group, which can significantly influence its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial, antiviral, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.35 g/mol |

| LogP | 3.0099 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 53.318 Ų |

The structural uniqueness of this compound is attributed to the ethoxy group, which enhances solubility and stability compared to similar compounds without this group .

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the ethoxy substitution plays a critical role in enhancing its antibacterial efficacy .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The mechanism of action appears to involve the modulation of biochemical pathways associated with cell proliferation and apoptosis .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on Jurkat and A-431 cells. The compound displayed an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Gram-positive and Gram-negative bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. These include:

- Enzymatic Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.

- DNA Interaction : There is potential for interaction with DNA, leading to disruptions in replication and transcription processes.

- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions (e.g., solvent, temperature) selected?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of 4-ethoxyaniline with activated carbonyl intermediates.

- Benzoxazole ring formation : Cyclization under acidic or thermal conditions.

Key considerations include: - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation .

- Temperature control : Mild conditions (~60°C) to prevent decomposition of the benzoxazole moiety .

- Catalysts : Use of coupling agents like EDC/HOBt for efficient amidation .

Example optimization table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 60°C, 12h | 65 | 92% |

| 2 | H2SO4, reflux | 78 | 88% |

Basic: What spectroscopic techniques confirm structure and purity?

- NMR (1H/13C) : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm aromatic protons) and benzoxazole (δ 8.1–8.3 ppm) groups .

- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water) .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 355.1 .

Basic: How does stability under varying pH/temperature influence experimental design?

- pH stability : Degrades rapidly below pH 3 (amide hydrolysis) and above pH 10 (benzoxazole ring opening). Use buffered solutions (pH 6–8) for biological assays .

- Thermal stability : Stable at ≤60°C; avoid prolonged heating during synthesis .

Advanced: How to resolve contradictions in reported biological activity?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., IC50 variations in MCF-7 vs. HeLa) .

- Target selectivity profiling : Use kinase panels or receptor binding assays to identify off-target effects .

- Meta-analysis : Compare datasets using tools like Prism to assess statistical significance .

Advanced: What crystallography methodologies determine the compound’s structure?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (solvent: ethyl acetate/hexane).

- SHELX refinement : Use SHELXL for structure solution and SHELXPRO for macromolecular interfaces .

- Key metrics : R-factor <0.05, resolution ≤1.0 Å .

Advanced: What in vitro assays evaluate mechanism of action?

- Enzyme inhibition : Measure IC50 against COX-2 or topoisomerase I/II using fluorometric assays .

- Cytotoxicity : MTT assay (72h exposure, 10–100 µM range) in cancer cell lines .

- Receptor binding : Radioligand displacement assays (e.g., adenosine A2B receptor) .

Advanced: How to design SAR studies for enhanced efficacy?

- Scaffold modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the benzoxazole 5-position to improve binding affinity .

- Bioisosteric replacement : Replace ethoxy with methoxy or cyclopropoxy groups to assess pharmacokinetic effects .

- Data analysis : Use QSAR software (e.g., MOE) to correlate logP values with activity .

Basic: Key considerations in degradation/metabolite studies

- Forced degradation : Expose to UV light, H2O2, or acidic/alkaline conditions.

- LC-MS/MS : Identify major metabolites (e.g., hydrolyzed amide or oxidized benzoxazole) .

Advanced: Resolving yield discrepancies during scale-up

- Process optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility .

- Byproduct analysis : Track impurities via LC-MS and adjust stoichiometry (e.g., 1.2 eq. coupling agent) .

Advanced: Computational prediction of target interactions

- Molecular docking : AutoDock Vina to model binding to COX-2 (PDB: 3LN1). Key interactions: H-bond with Arg120, π-π stacking with benzoxazole .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.